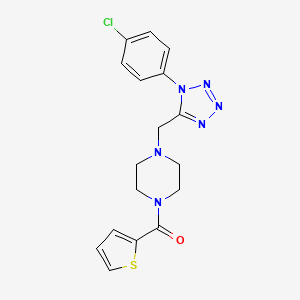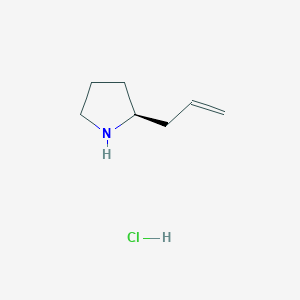![molecular formula C7H6N2O2S B2783435 [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 926226-84-8](/img/structure/B2783435.png)
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol” is a heterocyclic compound with a molecular weight of 183.21 . It has a thiophene ring and an oxadiazole ring, both of which are important structural moieties in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiophene ring and an oxadiazole ring . The thiophene rings in similar compounds are often perfectly planar and twisted with respect to each other .
Wissenschaftliche Forschungsanwendungen
Sensor Development for Aniline Detection
Thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for their potential as aniline sensors. Studies have shown that these compounds exhibit fluorescence quenching in the presence of aniline, suggesting their utility in detecting this chemical through fluorescence methods. This application is significant due to aniline's wide use in the chemical industry and its environmental impact. The fluorescence quenching mechanism, characterized by parameters like Stern-Volmer constants and quenching rate parameters, underscores the potential of these derivatives as sensitive and selective aniline sensors (Naik, Khazi, & Malimath, 2018).
Photoreactivity and Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has been explored, revealing insights into photoinduced molecular rearrangements. These studies have led to the synthesis of 1,2,4-thiadiazoles, showcasing the photoreactivity of oxadiazoles under specific conditions. This research highlights the potential of these compounds in synthetic organic chemistry, enabling the development of novel synthetic routes and compounds (Vivona, Buscemi, Asta, & Caronna, 1997).
Chemosensor Development for Metal Ion Detection
A particular thiophene substituted 1,3,4-oxadiazole derivative has been characterized as a chemosensor for detecting metal ions such as Fe2+, Ni2+, and Cu2+. This application is crucial for environmental monitoring and industrial processes where these metal ions play a significant role. The sensitivity and selectivity of this derivative for the mentioned ions, along with its potential for quantitative measurements, demonstrate the versatility of thiophene substituted oxadiazoles in sensor technology (Naik et al., 2021).
Heterocyclic Compound Synthesis and Characterization
Research has also focused on the synthesis, structural characterization, and application potential of thiophene and oxadiazole-containing compounds. These studies offer insights into the physicochemical properties and reactivity of such compounds, paving the way for their application in material science, catalysis, and as intermediates in pharmaceutical synthesis. The ability to synthesize and characterize these compounds with specific functional groups opens avenues for their use in a broad range of scientific disciplines (Lomas, Lacroix, & Vaissermann, 1999).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with the 1,2,4-oxadiazole moiety have been found to interact with various biological targets
Mode of Action
The mode of action of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol is currently unknown. Compounds with similar structures have been found to interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability
Result of Action
Compounds with similar structures have been found to have various effects, such as antiviral, anti-inflammatory, and anticancer activities
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its action
Eigenschaften
IUPAC Name |
(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-3-6-8-7(9-11-6)5-1-2-12-4-5/h1-2,4,10H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPARLKVFEDBTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2783354.png)
![N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2783355.png)
![4-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2783359.png)




![(2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2783364.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide](/img/structure/B2783365.png)


![N-[cyano(oxolan-3-yl)methyl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2783371.png)


